1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole
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Overview
Description
1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a tert-butyl group, an ethoxy group, a benzenesulfonyl group, and a nitroimidazole moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the benzenesulfonyl intermediate: This step involves the sulfonation of a tert-butyl ethoxybenzene derivative using a sulfonating agent such as chlorosulfonic acid.
Nitration of the imidazole ring: The imidazole ring is nitrated using a nitrating agent like nitric acid or a nitrating mixture.
Coupling reaction: The benzenesulfonyl intermediate is then coupled with the nitrated imidazole under suitable conditions, often involving a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-4-(2-methoxyphenyl)piperazine
- 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)azepane
Uniqueness
1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its nitroimidazole moiety is particularly noteworthy for its potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-(3-tert-butyl-4-ethoxyphenyl)sulfonyl-2-methyl-5-nitroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S/c1-6-24-14-8-7-12(9-13(14)16(3,4)5)25(22,23)18-11(2)17-10-15(18)19(20)21/h7-10H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCYNCORPPRAGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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